1-(1-Bromovinyl)-2,3-dimethylbenzene
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Overview
Description
1-(1-Bromovinyl)-2,3-dimethylbenzene is an organic compound characterized by the presence of a bromovinyl group attached to a dimethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base . Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromovinyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of palladium complexes.
Cycloaddition Reactions: It can act as a dienophile in [4+2] cycloaddition reactions.
Lithium-Halogen Exchange: It participates in lithium-halogen exchange reactions with alkyllithium.
Common Reagents and Conditions:
Palladium Complexes: Used in substitution reactions.
Alkyllithium: Used in lithium-halogen exchange reactions.
Cycloaddition Reagents: Used in cycloaddition reactions.
Major Products Formed:
Substituted Benzene Derivatives: Formed through substitution reactions.
Cycloaddition Products: Formed through cycloaddition reactions.
Scientific Research Applications
1-(1-Bromovinyl)-2,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-2,3-dimethylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo substitution and addition reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-(1-Bromovinyl)benzene: Similar structure but lacks the dimethyl substitution on the benzene ring.
2-(1-Bromovinyl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness: 1-(1-Bromovinyl)-2,3-dimethylbenzene is unique due to the presence of both the bromovinyl group and the dimethyl-substituted benzene ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H11Br |
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Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,3H2,1-2H3 |
InChI Key |
QMORLRGZOHAUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)Br)C |
Origin of Product |
United States |
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